molecular formula C18H15FN4O3S B2916706 3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021120-13-7

3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2916706
CAS No.: 1021120-13-7
M. Wt: 386.4
InChI Key: MMMMAFUHRAARFS-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine group. The furan-2-ylmethyl substituent on the amide nitrogen and the fluorine atom at the 3-position of the benzamide moiety distinguish it from related analogs.

Properties

IUPAC Name

3-fluoro-N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMMAFUHRAARFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological activity:

  • Fluorine Atom : Enhances lipophilicity and may influence receptor binding.
  • Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
  • Pyridazine Moiety : Associated with diverse pharmacological properties.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that can alter cellular responses.
  • Antioxidant Activity : Potentially scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (Cervical)5.4
Compound BMCF7 (Breast)4.8
3-fluoro-N-(...)A431 (Skin)<5

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Preliminary tests indicated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anti-inflammatory Effects

Compounds containing furan and pyridine rings have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The mechanism likely involves modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Case Studies

  • Anticancer Efficacy Study :
    A study investigated the effects of a structurally similar compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, supporting further exploration into its use as a novel anticancer agent.
  • Antimicrobial Testing :
    In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include:

  • Substituents on the amide nitrogen : Furan, isoxazole, thiophene, or fluorinated phenyl groups.
  • Position and number of fluorine atoms : Fluorine placement on the benzamide or adjacent aromatic rings.
  • Core heterocycles : Pyridazine, triazolo-pyridazine, or benzothiazole scaffolds.
Table 1: Structural and Molecular Comparison
Compound Name (Example) Substituents Molecular Formula Molecular Weight Key Features Reference
3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide Furan-2-ylmethyl, 3-F-benzamide C₁₇H₁₄FN₅O₃S ~387.4 Furan moiety, pyridazine core
N-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide 2,4-Difluorophenyl C₁₉H₁₄F₂N₄O₂S 400.4 Dual fluorine substitution
3-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide 5-Methylisoxazole C₁₇H₁₄FN₅O₃S 387.4 Isoxazole substituent
N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide 2-(Trifluoromethyl)phenyl C₁₉H₁₄F₃N₅O₃S 445.4 CF₃ group, enhanced lipophilicity
4-fluoro-N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide Triazolo-pyridazine, 4-F-benzamide C₂₁H₁₉FN₆O₃S 454.5 Triazolo ring, fluorine position shift

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